molecular formula C14H8BrFN2OS B2418516 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-69-5

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2418516
CAS No.: 476297-69-5
M. Wt: 351.19
InChI Key: PXXXJYXIKLYQKT-UHFFFAOYSA-N
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Description

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 3-bromobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 2-amino-6-fluorobenzothiazole
  • 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Uniqueness

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzothiazole ring enhances its reactivity and potential for forming diverse derivatives. Additionally, its benzamide moiety contributes to its biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXXJYXIKLYQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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